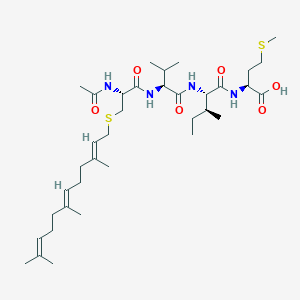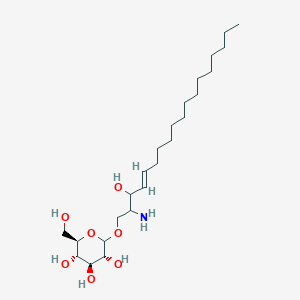
Glucosylsphingosine
Vue d'ensemble
Description
Glucosylsphingosine, also known as this compound, is a sphingolipid derivative. It is a deacylated form of glucosylceramide and is primarily found in the human body. This compound is particularly significant in the context of Gaucher disease, a lysosomal storage disorder caused by deficient beta-glucosidase activity . Elevated levels of glucopsychosine are observed in symptomatic patients, making it a reliable biomarker for diagnosing and monitoring Gaucher disease .
Mécanisme D'action
Target of Action
Glucopsychosine primarily targets the enzyme beta-glucosidase (GBA) . This enzyme facilitates the lysosomal degradation of glucosylceramide (glucocerebroside) and glucopsychosine (glucosylsphingosine: lyso-GL1) . In Gaucher disease, an autosomal recessive lysosomal storage disorder, there is a deficiency of beta-glucosidase activity .
Mode of Action
The interaction of glucopsychosine with its target, beta-glucosidase, results in the accumulation of glucosylceramide and glucopsychosine in lysosomes, primarily in tissue macrophages . This accumulation is believed to induce apoptosis in acute myeloid leukemia (AML) cells by increasing cytosolic calcium .
Biochemical Pathways
The primary biochemical pathway affected by glucopsychosine is the lysosomal degradation pathway of glucosylceramide and glucopsychosine . The deficiency of beta-glucosidase activity leads to the accumulation of these substances in lysosomes, particularly in tissue macrophages . This accumulation is associated with the induction of apoptosis in AML cells .
Pharmacokinetics
The compound’s action is closely tied to its ability to accumulate in lysosomes due to deficient beta-glucosidase activity . This suggests that glucopsychosine may have a high cellular uptake and distribution within cells, particularly macrophages.
Result of Action
The molecular and cellular effects of glucopsychosine’s action primarily involve the induction of apoptosis in AML cells . This is believed to occur through an increase in cytosolic calcium, which triggers the apoptotic pathway . In the context of Gaucher disease, glucopsychosine accumulation supports the diagnosis of the disease .
Action Environment
Therefore, it is plausible that environmental factors could influence the action of glucopsychosine, particularly in the context of Gaucher disease, which is a genetic disorder .
Analyse Biochimique
Biochemical Properties
Glucopsychosine interacts with several enzymes and proteins in the body. It is involved in the lysosomal degradation of glucosylceramide (glucocerebroside) and itself (glucosylsphingosine: lyso-GL1) . The interactions of Glucopsychosine with these biomolecules are crucial for maintaining normal cellular functions.
Cellular Effects
Glucopsychosine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in Gaucher disease, the deficiency of beta-glucosidase enzyme leads to the accumulation of Glucopsychosine, affecting normal cellular functions .
Molecular Mechanism
At the molecular level, Glucopsychosine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of Glucopsychosine is particularly evident in the context of Gaucher disease, where it accumulates due to deficient beta-glucosidase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glucopsychosine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its role in biological processes .
Dosage Effects in Animal Models
The effects of Glucopsychosine vary with different dosages in animal models. Studies have shown that high doses of Glucopsychosine can lead to toxic or adverse effects .
Metabolic Pathways
Glucopsychosine is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . In Gaucher disease, the metabolic pathways involving Glucopsychosine are disrupted, leading to disease symptoms .
Transport and Distribution
Glucopsychosine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Glucopsychosine affects its activity or function. It is directed to specific compartments or organelles based on targeting signals or post-translational modifications . The localization of Glucopsychosine is particularly important in the context of Gaucher disease, where its accumulation leads to disease symptoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glucosylsphingosine can be synthesized from glucocerebrosides derived from human (Gaucher’s) spleen . The preparation involves the deacylation of glucosylceramide to produce this compound. The reaction conditions typically include the use of specific enzymes or chemical reagents that facilitate the removal of the fatty acid chain from glucosylceramide.
Industrial Production Methods
Industrial production of glucopsychosine involves large-scale extraction and purification processes. The glucocerebrosides are first isolated from biological sources, followed by enzymatic or chemical deacylation to yield glucopsychosine. Advanced techniques such as liquid chromatography and mass spectrometry are employed to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Glucosylsphingosine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to changes in the molecule’s structure.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of glucopsychosine can lead to the formation of this compound derivatives with altered functional groups, while reduction can yield more saturated forms of the compound .
Applications De Recherche Scientifique
Glucosylsphingosine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study sphingolipid metabolism and its role in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucosylceramide: The parent compound from which glucopsychosine is derived.
Sphingosine: A related sphingolipid that also plays a role in cellular signaling.
Ceramide: Another sphingolipid involved in apoptosis and cell signaling.
Uniqueness
Glucosylsphingosine is unique due to its specific role as a biomarker for Gaucher disease and its ability to selectively induce apoptosis in certain cancer cells. Unlike other sphingolipids, glucopsychosine’s deacylated structure allows it to interact with specific molecular targets, making it a valuable compound for both diagnostic and therapeutic applications .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJTWTPUPVQKNA-JIAPQYILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315465 | |
| Record name | Glucosylsphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52050-17-6 | |
| Record name | Glucosylsphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52050-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosylsphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128539.png)
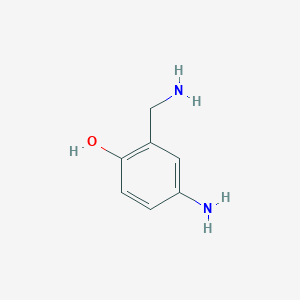

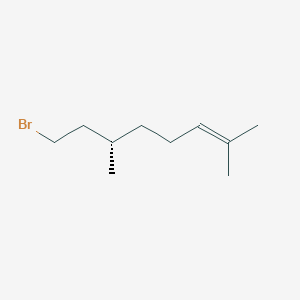
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)
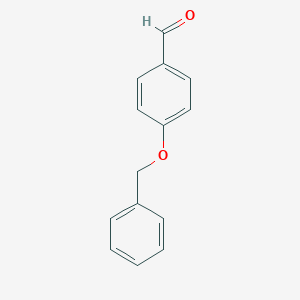

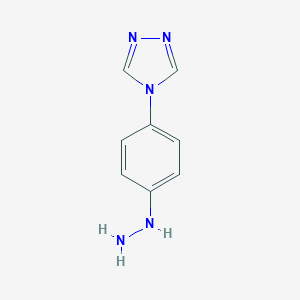

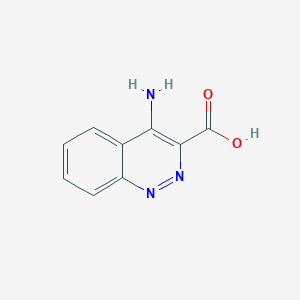
![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)


